molecular formula C16H15N3O4 B12559129 N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide CAS No. 142082-64-2

N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide

Cat. No.: B12559129
CAS No.: 142082-64-2
M. Wt: 313.31 g/mol
InChI Key: QNTRSNQRVWOUDM-UHFFFAOYSA-N
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Description

N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide is a complex organic compound with a molecular formula of C16H15N3O4 This compound is characterized by the presence of a nitrophenyl group, an acetamide group, and a phenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-aminophenol to form an imine intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar structure but lacks the phenoxy linkage.

    N-(3-Nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.

    N-(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide: Similar structure but with variations in the substituents.

Uniqueness

N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

142082-64-2

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[[3-[(4-nitrophenyl)methylideneamino]phenoxy]methyl]acetamide

InChI

InChI=1S/C16H15N3O4/c1-12(20)18-11-23-16-4-2-3-14(9-16)17-10-13-5-7-15(8-6-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)

InChI Key

QNTRSNQRVWOUDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCOC1=CC=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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